

# Application of Uncaria Species in Metabolic Studies: Focus on Uncaria tomentosa

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## Compound of Interest

Compound Name: *Uncargenin C*

Cat. No.: B15594843

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## Introduction

Initial searches for "**Uncargenin C**" did not yield specific information on a compound with that name involved in metabolic studies. However, extensive research is available on the metabolic effects of extracts from the Uncaria genus, particularly Uncaria tomentosa, commonly known as Cat's Claw. This document will, therefore, focus on the application of Uncaria tomentosa extract in metabolic research as a representative example, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. Uncaria tomentosa has been investigated for its potential therapeutic effects on metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease (NAFLD).<sup>[1][2][3]</sup> The plant is rich in bioactive compounds such as flavonoids, triterpenes, and indole alkaloids, which are believed to contribute to its pharmacological properties.<sup>[4][5][6][7]</sup>

## Metabolic Effects of Uncaria tomentosa

Uncaria tomentosa extract has demonstrated significant effects on glucose homeostasis and inflammation in animal models of obesity and metabolic disease.<sup>[1][2]</sup> Studies have shown that treatment with Uncaria tomentosa can improve insulin sensitivity, reduce fasting blood glucose and insulin levels, and mitigate liver steatosis and inflammation.<sup>[1][3]</sup> These effects are associated with the modulation of key signaling pathways involved in insulin action and inflammatory responses.

## Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies on the metabolic effects of *Uncaria tomentosa* extract in high-fat diet (HFD)-induced obese mice and genetically obese (ob/ob) mice.

Table 1: Effects of *Uncaria tomentosa* (UT) on Metabolic Parameters in High-Fat Diet (HFD) Mice

Parameter	Control (SD)	Control (HFD)	HFD + UT (50 mg/kg)	Reference
Fasting Blood Glucose (mg/dL)	90 ± 2	151 ± 4	127 ± 6	[2]
Fasting Insulin (ng/mL)	0.3 ± 0.04	1.3 ± 0.2	Not Reported	[2]
Body Weight Gain (%)	Not Reported	Increased	Reduced	[2]
Liver Steatosis	Minimal	Severe	Significantly Reduced	[1][2]
Liver Inflammation	Minimal	Present	Significantly Reduced	[1][2]

Table 2: Effects of *Uncaria tomentosa* (UT) on Metabolic Parameters in ob/ob Mice

Parameter	Control (ob/ob)	ob/ob + UT (50 mg/kg)	Reference
Fasting Blood Glucose (mg/dL)	~200	~150	<a href="#">[8]</a>
Fasting Insulin (ng/mL)	Elevated	Reduced	<a href="#">[8]</a>
Glucose Tolerance Test (AUC)	Impaired	Improved	<a href="#">[8]</a>
Insulin Tolerance Test (AUC)	Impaired	Improved	<a href="#">[8]</a>

## Experimental Protocols

This section provides detailed protocols for key experiments to assess the metabolic effects of *Uncaria tomentosa* extract.

### Protocol 1: In Vivo Evaluation in a High-Fat Diet (HFD) Induced Obesity Mouse Model

Objective: To investigate the effects of *Uncaria tomentosa* extract on insulin sensitivity, glucose metabolism, and NAFLD in a diet-induced obesity model.

Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Standard diet (SD) and High-Fat Diet (HFD, e.g., 60% kcal from fat)
- *Uncaria tomentosa* extract
- Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
- Glucometer and glucose strips
- Insulin (Humulin R)

- Equipment for oral gavage
- Metabolic cages (e.g., CLAMS) for energy expenditure measurements
- Reagents and equipment for histological analysis (e.g., H&E and Sirius Red staining)
- Reagents and equipment for Western blotting (e.g., antibodies for p-IRS-1, IRS-1, p-Akt, Akt)

#### Procedure:

- **Animal Acclimatization:** Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
- **Induction of Obesity:** Divide mice into two main groups: one fed SD and the other HFD for 12 weeks to induce obesity and insulin resistance.
- **Treatment:** After 12 weeks, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + *Uncaria tomentosa* extract (e.g., 50 mg/kg body weight). A control group of SD-fed mice receiving the vehicle should also be included. Administer the treatment daily via oral gavage for a specified period (e.g., 5 consecutive days or longer).<sup>[1][2]</sup>
- **Metabolic Phenotyping:**
  - **Glucose Tolerance Test (GTT):** Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  - **Insulin Tolerance Test (ITT):** Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
  - **Energy Expenditure:** Acclimatize mice in metabolic cages and measure oxygen consumption (VO<sub>2</sub>), carbon dioxide production (VCO<sub>2</sub>), respiratory exchange ratio (RER), and physical activity.<sup>[2]</sup>
- **Sample Collection and Analysis:**

- At the end of the treatment period, euthanize the mice after fasting.
- Collect blood samples for measurement of fasting glucose and insulin.
- Harvest liver tissue for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and molecular analysis (Western blotting).
- Western Blotting:
  - Homogenize liver tissue and extract proteins.
  - Determine protein concentration using a BCA assay.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies (e.g., against p-IRS-1 (Ser307), IRS-1, p-Akt (Ser473), Akt).
  - Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Densitometric analysis is performed to quantify protein expression.[3]

## Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Macrophages

Objective: To evaluate the effect of *Uncaria tomentosa* extract on the inflammatory response in macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium, fetal bovine serum (FBS), penicillin/streptomycin
- *Uncaria tomentosa* extract
- Lipopolysaccharide (LPS)

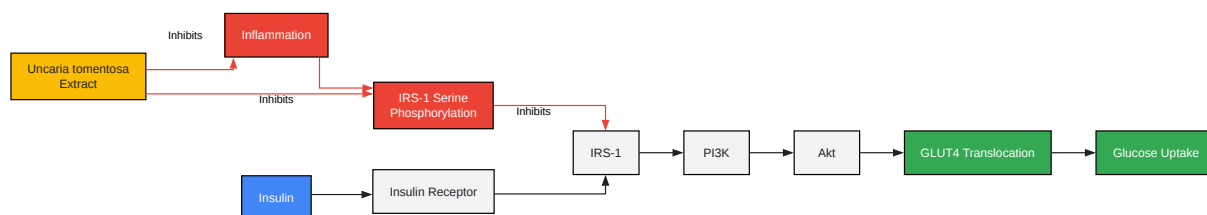
- Reagents for Nitric Oxide (NO) measurement (Griess Reagent)
- Reagents and equipment for qPCR (e.g., RNA extraction kit, cDNA synthesis kit, primers for TNF- $\alpha$ , IL-6, iNOS)

#### Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Treatment: Seed cells in appropriate plates. Pre-treat cells with various concentrations of Uncaria tomentosa extract for 1-2 hours.
- Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) for a specified time (e.g., 24 hours).
- Nitric Oxide Assay: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
- Gene Expression Analysis (qPCR):
  - After a shorter stimulation period (e.g., 6 hours), lyse the cells and extract total RNA.
  - Synthesize cDNA from the RNA.
  - Perform real-time quantitative PCR using specific primers for inflammatory marker genes (e.g., TNF- $\alpha$ , IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
  - Calculate the relative gene expression using the  $\Delta\Delta$ Ct method.

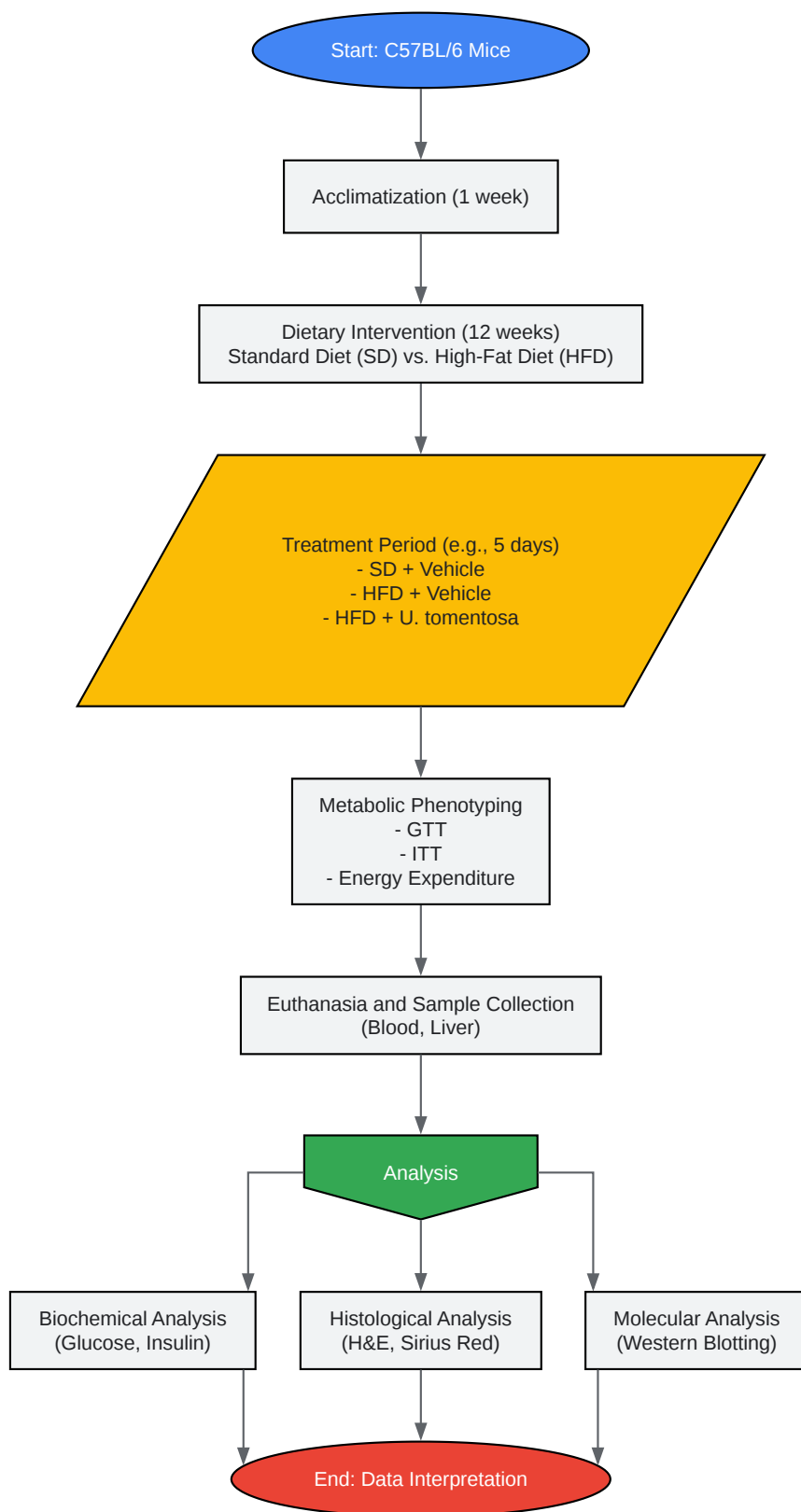
## Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Uncaria tomentosa and a typical experimental workflow.



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Caption: Proposed mechanism of Uncaria tomentosa on insulin signaling.



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Caption: Experimental workflow for in vivo metabolic studies of *Uncaria tomentosa*.



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